![molecular formula C18H17N7O3 B2577449 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 1797697-08-5](/img/structure/B2577449.png)

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

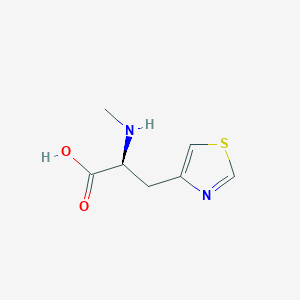

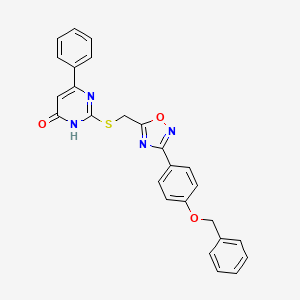

The compound contains several functional groups including a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, and a methanone group attached to a dioxol ring. Compounds containing these functional groups are often found in pharmaceuticals and could potentially exhibit biological activity .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through a series of reactions including nucleophilic substitution, ring closure, and condensation .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as NMR and MS analysis are typically used to confirm the structure of synthesized compounds .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the triazole ring is known to participate in a variety of chemical reactions, including cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar triazole ring could impact the compound’s solubility in different solvents .Scientific Research Applications

Antifungal Properties

The compound has demonstrated significant antifungal activity against various phytopathogenic fungi. Specifically, compounds 7b, 7c, and 7k exhibited substantial and broad-spectrum antifungal effects. Compound 7b, in particular, showed remarkable activity against Erysiphe graminis, Puccinia sorghi Schw., Colletotrichum lagenarium, and Pseudoperonospora cubensis. Its antifungal efficacy was comparable to the positive control azoxystrobin .

Cytotoxic Activity

A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, which includes our compound of interest, was screened for in vitro cytotoxic activity against various cell lines (BT-474, HeLa, MCF-7, NCI-H460, and HaCaT). Further studies could explore its potential as an anticancer agent .

Structural Optimization

The compound’s effective concentration (EC50) against Cercospora arachidicola was used to build a CoMSIA model, providing valuable insights for further structural optimization. Researchers can use this information to design more potent derivatives .

Enantioselective Construction

Mechanistic studies revealed that the compound can be transformed into chiral 3,4-dihydro-2H-1,4-oxazines. This finding opens up possibilities for enantioselective synthesis and applications in drug discovery .

Other Potential Applications

While the above fields highlight specific applications, researchers continue to explore other areas where this compound may exhibit promising effects. These could include antimicrobial, anti-inflammatory, or neuroprotective properties.

Future Directions

properties

IUPAC Name |

1,3-benzodioxol-5-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N7O3/c26-18(13-1-2-14-15(9-13)28-12-27-14)24-7-5-23(6-8-24)16-3-4-17(22-21-16)25-11-19-10-20-25/h1-4,9-11H,5-8,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAKTECIAGSBBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-5-hydroxy-3-hexanone](/img/structure/B2577366.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2577369.png)

![N-(2,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-2,4-dihydro-1H-quinoxalin-2-yl]acetamide](/img/structure/B2577373.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzofuran-2-carboxamide](/img/structure/B2577379.png)

![N-[6-(ethylsulfanyl)pyridin-3-yl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2577386.png)